N,N-Dimethyl-histidine
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Overview
Description
The compound with the identifier MFCD01318772 is known as N,N-Dimethyl-L-histidine. It is a derivative of the amino acid histidine, where the amino group is dimethylated. This compound has a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-L-histidine can be synthesized through the methylation of L-histidine. The process involves the reaction of L-histidine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is typically carried out in an aqueous or alcoholic solution under controlled temperature conditions to ensure the selective dimethylation of the amino group .
Industrial Production Methods
Industrial production of N,N-Dimethyl-L-histidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imidazole ring in the compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced forms.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N,N-Dimethyl-L-histidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in enzyme catalysis and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-L-histidine involves its interaction with various molecular targets, including enzymes and receptors. The dimethylation of the amino group enhances its binding affinity and specificity towards these targets. The compound can modulate enzymatic activity and influence biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
L-Histidine: The parent compound from which N,N-Dimethyl-L-histidine is derived.
N-Methyl-L-histidine: A monomethylated derivative of histidine.
N,N-Dimethylglycine: Another dimethylated amino acid with similar properties.
Uniqueness
N,N-Dimethyl-L-histidine is unique due to its specific dimethylation pattern, which imparts distinct chemical and biological properties. This modification enhances its stability, solubility, and interaction with molecular targets compared to its non-methylated or monomethylated counterparts .
Properties
IUPAC Name |
2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-11(2)7(8(12)13)3-6-4-9-5-10-6/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOBSLOLPCWZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CN=CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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